molecular formula C16H13N3O2 B11359884 N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11359884
M. Wt: 279.29 g/mol
InChI Key: ADEKWKUPUTXRHI-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide: is a heterocyclic compound that features a pyridine ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Attachment of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step involves the reaction of the oxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors, influencing biological pathways.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding, it can modulate signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • N-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine
  • 2-(6-methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline

Comparison:

  • Structural Differences: While similar in having a pyridine ring, these compounds differ in the additional heterocyclic rings and functional groups attached.
  • Unique Properties: N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring and carboxamide group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-11-6-5-9-15(17-11)18-16(20)13-10-14(21-19-13)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18,20)

InChI Key

ADEKWKUPUTXRHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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